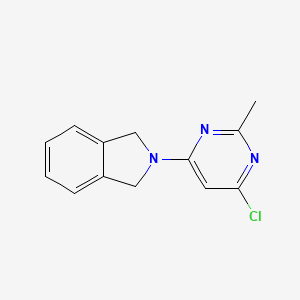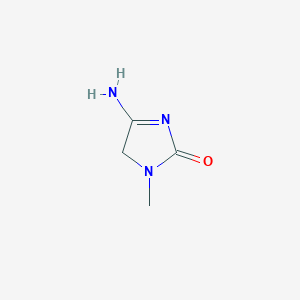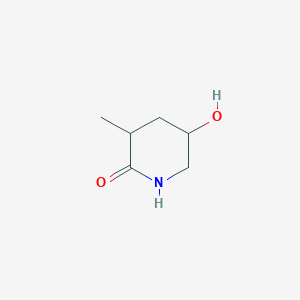
2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine
Overview
Description
“2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine” is a chemical compound with the molecular formula C9H15N5 . It has a molecular weight of 193.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N5/c1-13-2-4-14(5-3-13)9-11-6-8(10)7-12-9/h6-7H,2-5,10H2,1H3 . This indicates the presence of a methylpiperazine group attached to a pyrimidine ring.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Histamine H4 Receptor Ligands
2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine and its derivatives have been studied as ligands for the histamine H4 receptor (H4R), which are important in inflammatory and allergic responses. A study found that modifications to the core pyrimidine moiety and the methylpiperazine group led to a compound with potent in vitro activity and anti-inflammatory and antinociceptive effects in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Dual Cholinesterase and Aβ-Aggregation Inhibitors
Research has explored 2,4-disubstituted pyrimidine derivatives, including this compound, as dual inhibitors of cholinesterase and amyloid-β (Aβ)-aggregation. This is relevant for Alzheimer's disease treatment. One compound showed potent and selective inhibition of butyrylcholinesterase (BuChE) and was more potent than galanthamine, a commercial drug (Mohamed et al., 2011).
15-Lipoxygenase Inhibitors
Several derivatives of this compound have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory and allergic reactions. Some compounds showed promising inhibition potency (Asghari et al., 2016).
Anti-tubercular Agents
Compounds containing the this compound scaffold have been developed as potential anti-tubercular agents. Studies include synthesis and evaluation of these compounds against Mycobacterium tuberculosis, with some showing potent activity (Vavaiya et al., 2022).
Enantioseparation and Mass Spectrometric Detection
A derivative of this compound was used as a chiral derivatization reagent for the enantioseparation and ultrasensitive mass spectrometric detection of chiral amines. This was applied in the metabolite analysis of a specific drug in human saliva samples (Jin et al., 2020).
Corrosion Inhibition
Some pyrimidinic Schiff bases, including derivatives of this compound, have been studied for their efficacy as corrosion inhibitors for mild steel in acidic environments. These studies are important in materials science for preventing material degradation (Ashassi-Sorkhabi et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)9-11-6-8(10)7-12-9/h6-7H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAHRSPWFZQXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718600 | |
| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943757-74-2 | |
| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B1487758.png)




![{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1487765.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N,N-dipropylacetamide](/img/structure/B1487766.png)





![3-{[4-(Tetrahydro-2H-pyran-2-yloxy)benzyl]oxy}propanenitrile](/img/structure/B1487774.png)

